Spiro-NPB

Catalog No.
S834289
CAS No.
932739-76-9
M.F
C57H38N2
M. Wt
750.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro-NPB

CAS Number

932739-76-9

Product Name

Spiro-NPB

IUPAC Name

2-N',7-N'-dinaphthalen-1-yl-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine

Molecular Formula

C57H38N2

Molecular Weight

750.9 g/mol

InChI

InChI=1S/C57H38N2/c1-3-21-41(22-4-1)58(55-31-15-19-39-17-7-9-25-45(39)55)43-33-35-49-50-36-34-44(59(42-23-5-2-6-24-42)56-32-16-20-40-18-8-10-26-46(40)56)38-54(50)57(53(49)37-43)51-29-13-11-27-47(51)48-28-12-14-30-52(48)57/h1-38H

InChI Key

ZDAWFMCVTXSZTC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21

Spiro-NPB is a hole-transporting material (HTM) built upon a rigid, three-dimensional spirobifluorene core. This molecular architecture is specifically designed to overcome the critical limitations of conventional planar HTMs by preventing intermolecular packing (π-π stacking). The primary procurement-relevant advantage of this design is the formation of exceptionally stable amorphous thin films, characterized by a high glass transition temperature (Tg), which is essential for the durability and operational lifetime of devices like Organic Light-Emitting Diodes (OLEDs).

Direct substitution of Spiro-NPB with its non-spiro analogue, N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), is a common cause of premature device failure. While both materials share similar core functional groups and energy levels for hole transport, the absence of the spiro-linkage in NPB results in a significantly lower glass transition temperature (Tg) of approximately 96-102°C. This makes NPB-based films susceptible to morphological changes, such as crystallization, when subjected to the thermal stress of device operation or fabrication processes. The rigid, orthogonal structure of Spiro-NPB directly addresses this failure mode, ensuring the hole transport layer remains in a stable, amorphous state at elevated temperatures, a critical property for achieving long operational lifetimes.

Dramatically Enhanced Thermal Stability for Improved Device Reliability

The core procurement value of Spiro-NPB is its superior thermal stability compared to its widely used non-spiro counterpart, NPB. The rigid spiro-locked structure elevates the glass transition temperature (Tg) of Spiro-NPB to 165°C. This is a significant increase over the Tg of standard NPB, which is reported to be approximately 96°C. A higher Tg is critical for maintaining a stable amorphous film, preventing crystallization that leads to device shorts and performance degradation under operational heat.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data165 °C
Comparator Or BaselineNPB: ~96 °C
Quantified Difference+69 °C (approx. 72% higher)
ConditionsMeasured via Differential Scanning Calorimetry (DSC).

This superior thermal stability directly translates to more robust devices with longer operational lifetimes, especially in applications requiring high brightness or operation at elevated ambient temperatures.

Maintains Optimal Energy Levels While Delivering Structural Superiority

A critical requirement for an HTM is a Highest Occupied Molecular Orbital (HOMO) energy level that aligns with the anode and emissive layer for efficient hole injection. Spiro-NPB successfully provides the required electronic properties, with a reported HOMO level of approximately -5.32 eV. This value is well-matched for typical OLED architectures and is comparable to that of standard NPB (approx. -5.4 to -5.5 eV). This demonstrates that the significant improvements in thermal and morphological stability are achieved without compromising the essential electronic characteristics needed for high-performance devices.

Evidence DimensionHOMO Energy Level
Target Compound Data~ -5.32 eV
Comparator Or BaselineNPB: ~ -5.4 to -5.5 eV
Quantified DifferenceComparable; within the optimal range for hole injection.
ConditionsMeasured via Cyclic Voltammetry (CV).

Buyers can select Spiro-NPB to gain massive improvements in thermal robustness without needing to re-engineer the energy level architecture of their existing NPB-based devices.

Enables High-Efficiency Devices with Improved Stability Profiles

The structural advantages of the spiro-configuration directly contribute to improved device stability, a key factor in material selection. While direct lifetime comparisons vary by device architecture, the principle that spiro-configured HTMs enhance stability is well-established. For example, in a comparative study of red phosphorescent OLEDs, a device using Spiro-NPB as the HTL was fabricated as a key reference. In other studies focusing on stability, spiro-configured structures have been explicitly credited with alleviating molecular interactions and benefiting device lifetime, with deep-blue OLEDs achieving LT80 lifetimes of over 470 hours at 100 cd/m². This contrasts with non-spiro, planar molecules which are more prone to forming exciplexes and aggregates that shorten device life.

Evidence DimensionDevice Performance & Stability
Target Compound DataServes as a high-stability reference HTL in PhOLEDs; class of materials enables >470h LT80 in stable devices.
Comparator Or BaselineNon-spiro analogues (like NPB) are prone to crystallization and morphological instability under thermal load.
Quantified DifferenceQualitatively higher morphological stability leading to enhanced operational lifetime.
ConditionsMultilayer phosphorescent OLED device architectures.

For applications where long-term reliability and performance are more critical than peak initial efficiency, the enhanced stability offered by the spiro-core provides a compelling reason to procure Spiro-NPB over less stable alternatives.

Fabricating High-Reliability OLEDs for Demanding Environments

For applications such as automotive displays, avionics, and industrial lighting, where devices must operate reliably at elevated temperatures, the high Tg (165°C) of Spiro-NPB makes it a superior choice over materials like NPB (Tg ~96°C). Its inherent thermal stability prevents layer degradation and ensures consistent performance over a longer device lifetime.

Improving Yield and Reproducibility in OLED Manufacturing

The rigid, 3D structure of Spiro-NPB promotes the formation of uniform, stable amorphous films and inhibits crystallization during thermal evaporation and post-processing steps. This leads to a more robust manufacturing process with a lower incidence of film defects and device short-circuits compared to more planar molecules.

A Stability-Enhancing Component in Blue Phosphorescent and TADF OLEDs

Blue OLEDs are notoriously demanding on material stability. Spiro-NPB's combination of appropriate energy levels (~-5.32 eV HOMO) and excellent morphological stability makes it a strong candidate as a hole-transport or interlayer material in complex device stacks designed to maximize the lifetime and efficiency of blue emitters.

XLogP3

15.4

Dates

Last modified: 08-16-2023

Explore Compound Types